1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene
Overview
Description
1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene is a complex organic compound with the molecular formula C20H25ClO4. This compound is part of the methoxybenzenes family and is characterized by its unique structure, which includes multiple ether linkages and a chloro-substituted benzene ring .
Preparation Methods
The synthesis of 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The initial step involves the etherification of 2-methoxy-4-methylphenol with ethylene glycol derivatives to form intermediate compounds.
Chlorination: The intermediate compounds are then subjected to chlorination reactions to introduce the chloro group at the desired position on the benzene ring.
Final Assembly: The final step involves the coupling of the chlorinated intermediate with additional ethylene glycol derivatives to form the target compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, forming corresponding aldehydes or acids.
Reduction Reactions: Reduction of the chloro group can yield the corresponding hydrocarbon.
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene can be compared with other similar compounds, such as:
1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene: This compound has a similar structure but lacks the additional ethylene glycol linkage.
1-Bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene: Similar to the chloro compound but with a bromo substituent instead of chloro.
The uniqueness of this compound lies in its multiple ether linkages and the specific positioning of the chloro group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-14-5-6-18(20(11-14)22-4)24-9-7-23-8-10-25-19-13-15(2)17(21)12-16(19)3/h5-6,11-13H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQRRHREPZUCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C(=C2)C)Cl)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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